![molecular formula C6H16Cl2N2OS B2365712 [3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride CAS No. 2418629-92-0](/img/structure/B2365712.png)
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2OS and its molecular weight is 235.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications in Organic Chemistry :
- In a study by Dalai et al. (2006), the compound is used in a complex multi-step synthesis process to create various substituted tetrahydroquinazolinones. These compounds are of interest due to their potential pharmaceutical applications.
- Schaper et al. (2001) explored the synthesis of disulfonylamines, including those with a cyclobutyl group, which is structurally related to the compound . These studies provide insights into the synthetic versatility and potential applications of such structures in organic chemistry.
Structural and Molecular Studies :
- The work of Wu et al. (2009) focused on the crystal structure of a compound with a similar structural motif, highlighting the importance of these structures in the field of crystallography and molecular design.
Chemical Reaction Mechanisms and Syntheses :
- In a study by Bucci et al. (2018), a scaffold structurally related to the compound was synthesized, demonstrating its utility in stabilizing certain molecular conformations, which could be crucial for developing new pharmaceuticals or materials.
Development of Novel Compounds for Potential Applications :
- Research by Shuo (2012) and Betts et al. (1999) involved the creation of complex organic molecules, with the former focusing on azobis compounds and the latter on cyclisation reactions, showcasing the broad utility of such cyclobutyl-containing compounds in organic synthesis.
Theoretical and Computational Chemistry Studies :
- The research by Kamaraj et al. (2021) involved the synthesis of a complex molecule
Diverse Chemical Syntheses and Characterizations :
- The work by Vishwanathan and Gurupadayya (2014) involved the synthesis and characterization of novel compounds containing methanamine structures, which are related to the compound of interest. These studies contribute to the understanding of new chemical entities in medicinal chemistry.
- Verma et al. (1978) explored the titrimetric determination of organic compounds, providing insights into analytical chemistry techniques that could be applicable to similar compounds.
Exploration of Chemical Properties and Reactions :
- Timoshenko et al. (2002) investigated reactions involving polyfluoroalkyl sulfones, showcasing the chemical versatility and reactivity of structures related to the compound .
Biological and Medicinal Chemistry Research :
- The study by Basu et al. (2014) on iron(III) complexes for imaging and photocytotoxicity in red light, while not directly related to the compound, highlights the broader context of research in medicinal chemistry where such compounds could potentially find applications.
Crystallographic and Conformational Studies :
- Research by Chevrier et al. (1986) on methionine sulfoximine, a compound with a similar functional group, underscores the significance of crystallography in understanding the structural aspects of these compounds.
Properties
IUPAC Name |
[3-(methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)6-2-5(3-6)4-7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRIQDBLSVRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
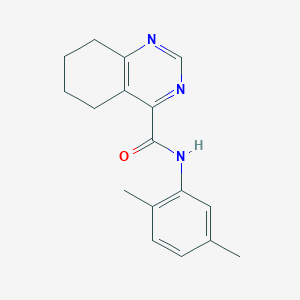
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)
![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)
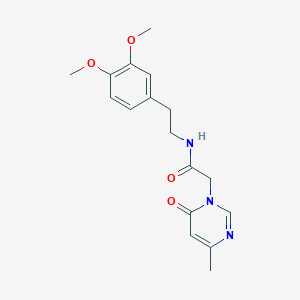
![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
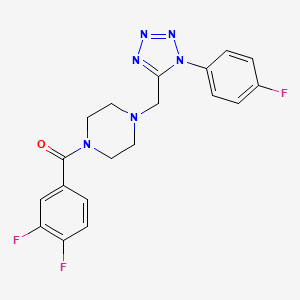
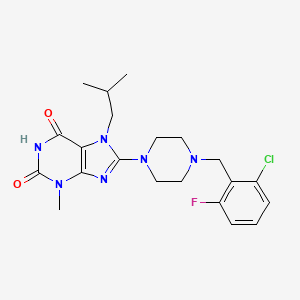
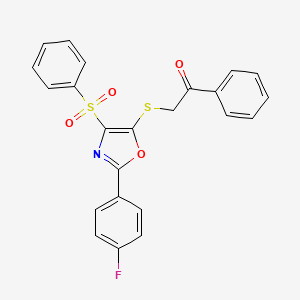


![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)
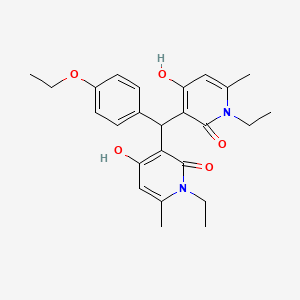
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)
